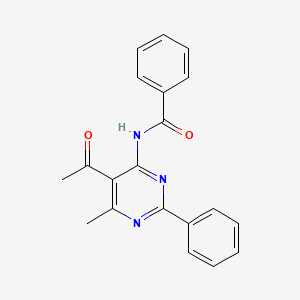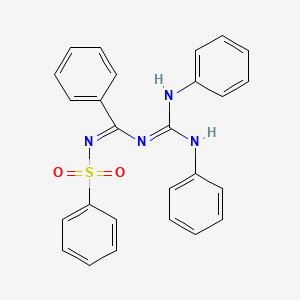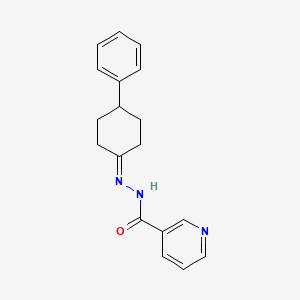![molecular formula C22H15ClN2O3 B5917546 (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5917546.png)
(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4-nitrobenzaldehyde and malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-methoxyphenyl (2E)-3-phenyl-2-propenoate: Contains similar aromatic rings and functional groups.
Uniqueness
The uniqueness of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
(E)-3-[2-[(3-chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-20-6-3-4-16(12-20)15-28-22-7-2-1-5-18(22)13-19(14-24)17-8-10-21(11-9-17)25(26)27/h1-13H,15H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKCNRHGAJHET-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)


![N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE](/img/structure/B5917489.png)
![(2Z,5Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one](/img/structure/B5917499.png)


![6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE](/img/structure/B5917520.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5917534.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide](/img/structure/B5917535.png)
![2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B5917551.png)
![1-propan-2-ylchromeno[3,4-d]imidazol-4-one](/img/structure/B5917554.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4-one](/img/structure/B5917564.png)
